2-Oxaspiro[4.5]decane-1,3-dione
Overview
Description
2-Oxaspiro[4.5]decane-1,3-dione is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is of interest in various fields of research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxaspiro[4.5]decane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by cyclization to form the spirocyclic structure . Another method involves the Friedel-Crafts reaction of cyclohexanone with an appropriate acyl chloride, followed by cyclization .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
2-Oxaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism by which 2-Oxaspiro[4.5]decane-1,3-dione exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[4.4]nonane-1,3-dione: Similar in structure but with a smaller ring size.
Spiro[cycloalkane-pyridazinones]: These compounds also feature spirocyclic structures but with different heteroatoms and ring systems.
Uniqueness
2-Oxaspiro[4.5]decane-1,3-dione is unique due to its specific ring size and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
2-Oxaspiro[4.5]decane-1,3-dione is a compound of significant interest in the fields of organic and medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a spirocyclic arrangement that includes a dioxane ring fused to a cyclohexane ring. This structure contributes to its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biomolecules, potentially modulating enzyme activity and receptor binding. The spirocyclic configuration allows the compound to fit into specific binding sites on enzymes or receptors, which may lead to the inhibition or enhancement of their functions.
Table 1: Mechanisms of Action
Mechanism | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity by fitting into active sites. |
Receptor Interaction | Binds to specific receptors, potentially altering signaling pathways. |
Molecular Targeting | Interacts with various biomolecules, influencing biological processes. |
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways.
- Cytotoxicity : Studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.
Case Study: Antimicrobial Properties
In a recent study, derivatives of this compound were tested for their efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant antimicrobial activity compared to standard antibiotics.
Synthesis and Applications
The synthesis of this compound has been optimized in laboratory settings to enhance yield and purity. It serves as a building block for various spirocyclic compounds used in drug development and materials science.
Table 2: Synthetic Routes
Synthesis Method | Description |
---|---|
Friedel-Crafts Reaction | Utilizes electrophilic aromatic substitution for synthesis. |
Grignard Reaction | Involves nucleophilic addition to carbonyl compounds. |
Cyclization Reactions | Forms spirocyclic structures through intramolecular reactions. |
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Ongoing research focuses on:
- Drug Development : Exploring its use as a pharmaceutical intermediate for new drug formulations.
- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.
- Expanded Biological Testing : Assessing its effects across different biological systems and diseases.
Properties
IUPAC Name |
2-oxaspiro[4.5]decane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-6-9(8(11)12-7)4-2-1-3-5-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIASZRJCZPRMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371834 | |
Record name | 2-oxaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-25-8 | |
Record name | 2-oxaspiro[4.5]decane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxaspiro[4.5]decane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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